5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an iodine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the iodination of a thiophene derivative followed by the formation of the oxadiazole ring. One common method includes the use of iodine and iodic acid in a mixture of acetic acid, water, carbon tetrachloride, and sulfuric acid . The resulting iodinated thiophene is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the thiophene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and Lewis acids can be used.
Nucleophilic Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and oxadiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s biological activity and material properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4,5-tetraiodothiophene and 3-hexylthiophene share structural similarities with 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid.
Oxadiazole Derivatives: Compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring with an iodine atom and an oxadiazole ring, which imparts distinct electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C7H3IN2O3S |
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Molecular Weight |
322.08 g/mol |
IUPAC Name |
5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI Key |
SAPPYKVVPWFZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NC(=NO2)C(=O)O)I |
Origin of Product |
United States |
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